molecular formula C19H19F4N3O2 B2821565 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396675-66-3

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2821565
CAS No.: 1396675-66-3
M. Wt: 397.374
InChI Key: MYNKRMSVZFGWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of such compounds often leverages continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of vapor-phase reactions can also be advantageous, allowing for the controlled introduction of functional groups .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can significantly influence its binding affinity and activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide apart is its unique combination of fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O2/c20-13-6-2-4-8-15(13)28-11-17(27)24-10-9-16-25-14-7-3-1-5-12(14)18(26-16)19(21,22)23/h2,4,6,8H,1,3,5,7,9-11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNKRMSVZFGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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